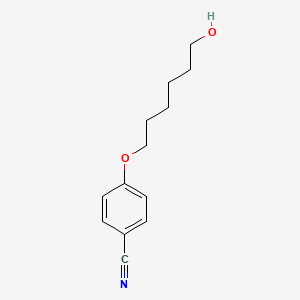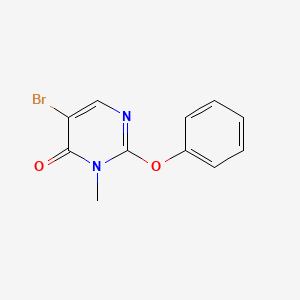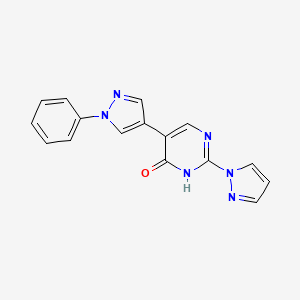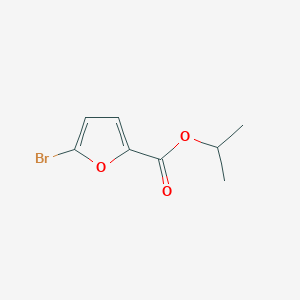
4-(6-Hydroxyhexyloxy)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Hydroxyhexyloxy)benzonitrile is a chemical compound with the molecular formula C₁₃H₁₈O₂N. It is characterized by a benzene ring substituted with a hydroxyhexyloxy group and a nitrile group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-hydroxybenzonitrile and 6-chlorohexanol.
Reaction Conditions: The reaction involves a nucleophilic substitution where the hydroxyl group of 6-chlorohexanol attacks the cyano group of 4-hydroxybenzonitrile, forming the desired product.
Catalysts and Solvents: Common catalysts include bases such as potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods:
Batch Process: The compound can be produced in a batch reactor where the reactants are mixed and heated under controlled conditions.
Purification: After the reaction, the product is purified through recrystallization or column chromatography to achieve high purity.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogenation over a palladium catalyst.
Substitution: The hydroxy group can undergo substitution reactions with various alkyl halides in the presence of a base.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄, aqueous conditions.
Reduction: LiAlH₄, hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, potassium carbonate, DMF or DMSO.
Major Products Formed:
Oxidation: 4-(6-Hydroxyhexyloxy)benzoic acid.
Reduction: 4-(6-Hydroxyhexyloxy)benzylamine.
Substitution: Various alkylated derivatives.
Applications De Recherche Scientifique
4-(6-Hydroxyhexyloxy)benzonitrile is used in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-(6-Hydroxyhexyloxy)benzonitrile exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparaison Avec Des Composés Similaires
4-(6-Hydroxyhexyloxy)benzoic Acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
4-(6-Hydroxyhexyloxy)benzylamine: Similar structure but with an amine group instead of a nitrile group.
4-Hydroxybenzonitrile: Similar structure but without the hexyloxy group.
Uniqueness: 4-(6-Hydroxyhexyloxy)benzonitrile is unique due to the presence of both the hydroxy and nitrile groups on the benzene ring, which allows for a wide range of chemical reactions and applications.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C13H17NO2 |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
4-(6-hydroxyhexoxy)benzonitrile |
InChI |
InChI=1S/C13H17NO2/c14-11-12-5-7-13(8-6-12)16-10-4-2-1-3-9-15/h5-8,15H,1-4,9-10H2 |
Clé InChI |
DVBHEVBLLKXEKH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)OCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[2-(4-Nitrophenyl)ethyl]piperazin-1-yl]ethanol](/img/structure/B15357192.png)













